3-(1-Aminopropan-2-yl)oxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-5(4-7)8-2-3-10-6(8)9/h5H,2-4,7H2,1H3 |
InChI Key |
UIWPVXCOFPQXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCOC1=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 1 Aminopropan 2 Yl Oxazolidin 2 One
Reactions at the Oxazolidin-2-one Ring System
The oxazolidin-2-one heterocycle is a robust structure, yet it possesses reactive sites that allow for various modifications. The ring nitrogen, the carbonyl group, and the ring structure itself can all participate in chemical reactions.
N-Acylation Reactions
The nitrogen atom of the oxazolidin-2-one ring, being part of an amide-like system, can undergo acylation, although it is generally less nucleophilic than a free amine. This transformation is fundamental in the context of chiral auxiliaries, where an acyl group is attached to the nitrogen to facilitate stereoselective reactions. williams.eduacs.org While the title compound has a substituent on the nitrogen, the principles of N-acylation are broadly applicable to the parent oxazolidinone ring system.
Conventional methods for N-acylation often require the deprotonation of the oxazolidinone N-H with a strong base, such as butyllithium (B86547) (n-BuLi), at low temperatures, followed by the addition of an acylating agent like an acid chloride. lookchem.com However, milder and more practical methods have been developed.
One simplified procedure involves conducting the acylation at room temperature using triethylamine (B128534) and catalytic amounts of 4-(N,N-dimethylamino)pyridine (DMAP). williams.edubohrium.com This method avoids the need for strong, air-sensitive bases. Another mild approach utilizes acid fluorides as the acylating agents in the presence of gentle bases like triethylamine or Hünig's base (iPr2NEt), which can produce the desired N-acylated products in high yields of up to 98%. nih.govacs.org More recently, aerobic oxidative N-H-C coupling catalyzed by N-heterocyclic carbenes (NHCs) has emerged as a green chemistry alternative, converting aldehydes directly into potent acylating agents at room temperature. chemrxiv.org
| Acylating Agent | Base/Catalyst | Key Features |
| Acid Chlorides | n-BuLi | Traditional method; requires cryogenic temperatures. |
| Acid Chlorides / Anhydrides | NEt₃, DMAP (cat.) | Milder conditions; room temperature; avoids strong bases. bohrium.com |
| Acid Fluorides | NEt₃ or iPr₂NEt | Mild conditions; high yields (up to 98%). nih.govacs.org |
| Aldehydes | N-Heterocyclic Carbene (NHC) | Aerobic oxidative catalysis; green method. chemrxiv.org |
Functionalization of the Carbonyl Group
The endocyclic carbonyl group of the oxazolidin-2-one ring is generally less reactive than the exocyclic carbonyl of an N-acyl derivative due to its amide-like resonance stabilization. However, it can still be a site for nucleophilic attack, particularly with strong nucleophiles, which often leads to ring-opening.
Reductive cleavage of the N-acyloxazolidinone moiety is a common strategy to release the chiral product when the oxazolidinone is used as a chiral auxiliary. Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl, leading to ring opening and the formation of an amino alcohol. uwindsor.ca For instance, the reduction of an N-acyl oxazolidinone can yield a primary alcohol corresponding to the acyl group, while regenerating the chiral amino alcohol from which the auxiliary was derived. uwindsor.ca
Direct attack on the ring carbonyl without subsequent cleavage is less common but can be envisaged. The reactivity is influenced by the steric hindrance and electronic properties of substituents on the ring. For instance, cleavage of Evans oxazolidinones with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) proceeds via nucleophilic attack of a hydroperoxide anion on the exocyclic amide carbonyl. acs.org However, under certain conditions, competitive hydrolysis at the endocyclic carbamate (B1207046) carbonyl can occur. acs.org
Ring-Opening and Subsequent Transformations
Ring-opening of the oxazolidin-2-one system is a key transformation that unlocks its synthetic potential, particularly when used as a chiral synthon or auxiliary. The reaction can proceed via several mechanisms, including hydrolysis, reduction, or nucleophilic attack at the C5 position.
A significant pathway is the decarboxylative ring-opening reaction. This transformation can be achieved using chalcogenolate anions (generated in situ from diselenides, ditellurides, or disulfides with a reducing agent) to yield β-chalcogen amines. nih.govrsc.orgrsc.orgresearchgate.net This reaction effectively treats the oxazolidinone as an equivalent of an aziridine (B145994), providing a safer alternative to using the often toxic aziridine precursors directly. nih.govrsc.org The reaction proceeds with regioselectivity and preserves the stereochemical integrity of the starting material. acs.org
Another pathway involves the organocopper-mediated alkylation of oxazolidinone derivatives, which proceeds via an anti-Sₙ2′ ring-opening mechanism. rsc.org Additionally, N-acyl-2-oxazolidinones can be isomerized to 2-oxazolines through a process of ring-opening by lithium iodide, followed by decarboxylation and reaction with an amine base. nih.gov More recently, an electroreductive ring-opening carboxylation using CO₂ has been developed to synthesize β-amino acids from 1,3-oxazolidin-2-ones. acs.org
| Reagent/Method | Product Type | Key Features |
| Chalcogenolate Anions | β-Chalcogen Amines | Decarboxylative; preserves stereochemistry. nih.govrsc.org |
| Organocopper Reagents | Alkenes | Regio- and stereoselective anti-Sₙ2′ ring-opening. rsc.org |
| Lithium Iodide / Amine Base | 2-Oxazolines | Decarboxylative isomerization. nih.gov |
| LiOH / H₂O₂ | Carboxylic Acids | Cleavage of N-acyl group, releasing the acid. acs.org |
| Electroreduction / CO₂ | β-Amino Acids | C(sp³)–O bond cleavage and carboxylation. acs.org |
Reactivity of the 1-Aminopropan-2-yl Side Chain
The side chain of 3-(1-aminopropan-2-yl)oxazolidin-2-one contains a primary amino group and a chiral center, both of which are key sites for derivatization and stereochemical control.
Amino Group Derivatizations (e.g., Alkylation, Acylation, Amidation)
The primary amino group on the side chain is a highly versatile functional handle for introducing a wide variety of substituents. This reactivity is extensively utilized in the synthesis of analogues of the antibiotic linezolid (B1675486), where the terminal amine is typically acylated. asianpubs.org
Acylation to form amides is a common derivatization. For example, the amine can be reacted with acid chlorides or carboxylic acids to produce a range of linezolid analogues. asianpubs.org The reaction is typically carried out in the presence of a base such as triethylamine. In one synthetic route, an amine intermediate is reacted with various acid chlorides in toluene (B28343) or with substituted aromatic acids using ethylchloroformate in dichloromethane (B109758) to yield the final amide products. asianpubs.org This acylation is a key step in modulating the biological activity of oxazolidinone-based compounds. nih.gov
Besides acylation, the primary amine can undergo other standard transformations, such as alkylation, to introduce different groups, further expanding the chemical space accessible from this scaffold.
Stereochemical Transformations of the Chiral Center
The chiral center at the C2 position of the propan-2-yl side chain is a critical determinant of the molecule's three-dimensional structure and, consequently, its biological interactions. The stereochemistry of this center is typically established during the synthesis of the precursor amino alcohol.
The stereoselective synthesis of β-amino alcohols is a well-developed field, employing methods such as the reduction of α-amino ketones, ring-opening of chiral epoxides or aziridines, or asymmetric C-H amination. westlake.edu.cnnih.gov For instance, all four stereoisomers of an amino alcohol can be prepared with high stereocontrol by selecting the appropriate enantiomer of a copper-hydride catalyst and the geometry of the starting enal substrate. mit.edu Once the chiral amino alcohol is obtained, it can be cyclized to form the oxazolidinone ring, transferring the stereochemistry to the final product.
Transformations that directly alter the established stereocenter on the side chain are also possible, though potentially challenging. Racemization of the α-carbon of amino acids can occur under specific conditions, such as refluxing in deuterated acetic acid with acetic anhydride, proceeding through an oxazolidinone intermediate. mdpi.com This suggests that under harsh acidic conditions, the stereochemical integrity of the chiral center adjacent to the nitrogen might be compromised. However, under the majority of derivatization conditions, such as the acylations and mild alkylations discussed previously, this stereocenter is expected to remain configurationally stable.
Involvement in Intramolecular Cyclizations
N-acylated derivatives of this compound are valuable precursors for the synthesis of chiral heterocyclic structures, most notably piperazin-2-ones, through intramolecular cyclization reactions. This transformation typically involves a two-step sequence: initial acylation of the primary amino group of the side chain, followed by a base-mediated intramolecular nucleophilic substitution.
A common strategy employs acylation with a haloacetyl halide, such as chloroacetyl chloride, to introduce a reactive electrophilic center. The resulting N-chloroacetyl derivative, upon treatment with a suitable base, undergoes an intramolecular cyclization. The lone pair of the secondary amine of the aminopropanyl moiety acts as the nucleophile, attacking the carbon atom bearing the halogen. This process, an intramolecular nucleophilic substitution, results in the formation of a six-membered piperazinone ring. The stereochemistry of the final product is directed by the inherent chirality of the starting material.
For instance, the base-assisted cyclization of an N-chloroacetyl derivative can be a versatile route to piperazinone derivatives. The reaction proceeds via an intramolecular N-alkylation.
Table 1: Intramolecular Cyclization of N-Chloroacetyl-3-(1-aminopropan-2-yl)oxazolidin-2-one
| Reactant | Reagent | Product | Ring System Formed |
|---|---|---|---|
| N-Chloroacetyl-3-(1-aminopropan-2-yl)oxazolidin-2-one | Base (e.g., NaH, K2CO3) | Chiral Piperazin-2-one derivative | Piperazin-2-one |
This methodology provides a stereocontrolled pathway to valuable chiral building blocks for medicinal chemistry and drug discovery. The synthesis of piperazinones and related nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active compounds.
Auxiliary Cleavage and Product Release Methodologies
A crucial step in the application of chiral auxiliaries is their efficient removal from the newly synthesized chiral molecule without racemization of the desired product. For N-acylated this compound derivatives, both hydrolytic and reductive cleavage methods are employed to release the chiral products, such as carboxylic acids or amino alcohols.
Hydrolytic Cleavage Mechanisms
Hydrolytic cleavage of the N-acyl group from the oxazolidinone auxiliary is a common method to obtain chiral carboxylic acids. The reaction is typically carried out under basic conditions, with lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) being a widely used reagent system. nih.gov
The mechanism involves the nucleophilic attack of the hydroperoxide anion (⁻OOH), generated from the reaction of LiOH and H₂O₂, at the exocyclic carbonyl carbon of the N-acyl oxazolidinone. This attack is generally favored over attack at the endocyclic carbamate carbonyl, leading to selective cleavage of the acyl group. The initial product is a peroxyacid, which is then typically reduced in situ, for example with sodium sulfite, to yield the desired carboxylic acid. The chiral auxiliary is recovered intact and can be recycled.
Table 2: Reagents for Hydrolytic Cleavage of N-Acyl Oxazolidinones
| Reagent System | Product Type | Key Features |
|---|---|---|
| LiOH / H₂O₂ | Carboxylic Acid | High selectivity for exocyclic carbonyl cleavage. |
| NaOH / H₂O₂ | Carboxylic Acid | Alternative to lithium-based reagents. |
The choice of reaction conditions, such as solvent and temperature, can be critical to ensure high yields and prevent side reactions.
Reductive Cleavage Strategies
Reductive cleavage of the N-acyl oxazolidinone provides a route to chiral amino alcohols. This transformation is typically achieved using powerful reducing agents, such as metal hydrides. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose.
The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the N-acyl group. This leads to the reduction of the amide functionality to an amine, and subsequent cleavage of the N-C bond releases the desired chiral amino alcohol. The oxazolidinone auxiliary is also reduced under these conditions.
Table 3: Reagents for Reductive Cleavage of N-Acyl Oxazolidinones
| Reagent | Product Type | Key Features |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Amino Alcohol | Powerful reducing agent, non-selective. |
| Sodium borohydride (NaBH₄) / Lewis Acid | Amino Alcohol | Milder alternative, may require activation. |
The use of milder reducing agents, such as sodium borohydride (NaBH₄), may also be employed, sometimes in the presence of a Lewis acid to enhance the reactivity of the carbonyl group. The choice of reducing agent and reaction conditions allows for the controlled release of the desired chiral product.
Stereochemistry and Chiral Applications of 3 1 Aminopropan 2 Yl Oxazolidin 2 One
Principles of Stereochemical Control in Reactions Involving the Compound
The stereodirecting power of oxazolidinone-based chiral auxiliaries stems from their ability to enforce a specific conformation upon the attached substrate, thereby exposing one face of the reactive center to attack by a reagent while shielding the other. nih.gov This control is achieved through several key mechanistic principles.
First, the substrate is covalently attached to the nitrogen atom of the oxazolidinone ring, typically forming an N-acyl oxazolidinone (an imide). nih.gov Deprotonation of this imide at the α-carbon using a strong base generates a rigid enolate. The presence of a metal cation (e.g., Li⁺, Na⁺, or Ti⁴⁺) leads to the formation of a stable, chelated enolate structure where the metal is coordinated to both the enolate oxygen and the carbonyl oxygen of the auxiliary. williams.edu
This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (derived from an amino acid like valine or phenylalanine), effectively blocks one of the enolate's two faces. nih.gov For instance, in an N-propionyl oxazolidinone derived from (S)-4-benzyl-2-oxazolidinone, the bulky benzyl (B1604629) group prevents the approach of an electrophile from that side. Consequently, the electrophile is forced to attack from the less hindered, exposed face, resulting in the formation of one diastereomer in significant excess. The geometry of the enolate, typically a (Z)-enolate, is crucial for this facial bias and is selectively formed to minimize dipole-dipole interactions within the imide structure. nih.govresearchgate.net After the reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired enantiomerically enriched product and recover the auxiliary for reuse. nih.gov
Diastereoselective and Enantioselective Transformations
N-acyl oxazolidinones are versatile intermediates for a wide range of diastereoselective and enantioselective transformations that form new carbon-carbon and carbon-heteroatom bonds. acs.org Their predictable stereochemical outcomes have made them invaluable in the total synthesis of complex, biologically active natural products. nih.govsigmaaldrich.com
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust and widely used method for creating chiral centers. nih.govnih.gov The process involves the formation of a (Z)-enolate, which then reacts with an activated electrophile, such as an allylic or benzylic halide. nih.gov The stereoselectivity is controlled by the chiral auxiliary, which directs the approach of the electrophile.
A representative example is the alkylation of the sodium enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with allyl iodide. This reaction proceeds with a high degree of stereocontrol, yielding the alkylated product with a typical diastereomeric ratio of 98:2. The high selectivity is attributed to the formation of a rigidly chelated (Z)-enolate, where the benzyl group at the C4 position sterically hinders one face, directing the incoming allyl iodide to the opposite side.
Table 1: Diastereoselective Alkylation of an N-Propionyl Oxazolidinone Auxiliary
| Substrate | Electrophile | Major Product | Diastereomeric Ratio (dr) |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | (S)-4-benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one | 98:2 |
Data sourced from Smith, T. E., et al. (2008).
The aldol (B89426) reaction is one of the most powerful tools for carbon-carbon bond formation, and oxazolidinone auxiliaries provide excellent stereocontrol, often establishing two contiguous chiral centers in a single step. nih.govacs.org The reaction is typically mediated by a boron Lewis acid, such as dibutylboron triflate, which promotes the formation of a (Z)-boron enolate. nih.gov
This enolate reacts with an aldehyde via a highly organized, six-membered chair-like transition state, known as the Zimmerman-Traxler model. nih.govresearchgate.net The substituents of both the enolate and the aldehyde occupy pseudo-equatorial positions to minimize steric 1,3-diaxial interactions, leading to the predictable formation of the syn-aldol product. nih.govresearchgate.net The absolute stereochemistry of the two newly formed chiral centers is dictated by the chirality of the auxiliary. nih.govacs.org This methodology has been successfully applied to produce stereoisomerically pure β'-hydroxy-β-amino acid derivatives. acs.org
Table 2: Diastereoselectivity in Evans' Asymmetric Aldol Reaction
| Aldehyde (RCHO) | R-Group | Diastereoselectivity (syn:anti) | Yield (%) |
| Isovaleraldehyde | i-Bu | >99:1 | 80 |
| Benzaldehyde | Ph | >99:1 | 85 |
| Acetaldehyde | Me | 97:3 | 73 |
| Propionaldehyde | Et | 98.5:1.5 | 82 |
Data represents the reaction of the boron enolate of N-propionyl-(S)-4-benzyl-2-oxazolidinone with various aldehydes. Sourced from Evans, D. A., et al. (1981). researchgate.net
N-Acyl oxazolidinones bearing α,β-unsaturated carbonyl groups serve as excellent Michael acceptors in conjugate addition reactions. The chiral auxiliary exerts powerful stereocontrol over the formation of a new chiral center at the β-position. The stereochemical outcome of these additions is highly dependent on the steric and electronic properties of the reactants and is often controlled by the chirality of the oxazolidinone-bearing Michael acceptor.
In reactions between chiral Ni(II) complexes of glycine (B1666218) and N-(α,β-unsaturated enoyl) oxazolidinones, the addition proceeds with exceptionally high diastereoselectivity, often exceeding 98% diastereomeric excess (de). The facial selectivity of these reactions is primarily dictated by the steric bulk of the substituent on the Michael acceptor. Using reagents like lithium diisopropylamide (LDA) to mediate the addition of nucleophiles to these systems can result in diastereomeric ratios greater than 99:1.
Table 3: Diastereoselectivity in Michael Addition Reactions
| Reaction Type | Base/Mediator | Diastereomeric Ratio (dr) |
| Addition of an enolate to an N-enoyl oxazolidinone | LDA | 87:13 to >99:1 |
| Addition of a chiral Ni(II)-glycine complex to an N-enoyl oxazolidinone | Organic Base | >99:1 (>98% de) |
Data sourced from Belokon', Y. N., et al. (2001) and ResearchGate.
The stereocontrol exerted by oxazolidinone auxiliaries extends to other important carbon-carbon bond-forming reactions, including cyclopropanations and allylations. As discussed previously, allylation using allyl halides as electrophiles is a highly diastereoselective process.
Similarly, N-(α,β-unsaturated) acyl oxazolidinones can undergo diastereoselective cyclopropanation reactions. For example, the reaction of an N-cinnamoyl oxazolidinone with a sulfur ylide can produce the corresponding cyclopropyl (B3062369) derivative with high diastereoselectivity (95% de). These reactions provide a reliable route to optically active cyclopropane-containing compounds, which are important structural motifs in many natural products and pharmaceuticals.
Chiral Auxiliary Design and Mechanistic Insights
The effectiveness of an oxazolidinone as a chiral auxiliary is a direct result of its rational design. nih.gov These auxiliaries are typically prepared from readily available and inexpensive α-amino acids or β-amino alcohols. The key design feature is the substituent at the C4 position, which is installed with a defined stereochemistry from the chiral starting material. nih.gov
Mechanistic features contributing to high stereoselectivity include:
Rigid Chelation: The formation of a rigid, five- or six-membered chelate ring between the N-acyl oxazolidinone and a metal cation (e.g., Na⁺, Li⁺, B³⁺, Ti⁴⁺) is paramount. williams.edu This chelation locks the conformation of the enolate and fixes the orientation of the C4-substituent relative to the enolate plane.
Steric Shielding: The C4-substituent acts as a steric shield, blocking one of the two faces of the planar enolate. The size of this substituent (e.g., isopropyl vs. benzyl vs. tert-butyl) can be tuned to optimize selectivity for different substrates and reaction types.
Conformational Control: The enolate adopts a conformation that minimizes A(1,3) strain and dipole-dipole interactions, which further enhances facial bias. researchgate.net The resulting (Z)-enolate geometry is critical for achieving high levels of stereocontrol in subsequent reactions like alkylations and aldol additions. nih.gov
Once the desired stereocenter(s) have been created, the auxiliary can be removed without racemization through various hydrolytic, reductive, or other nucleophilic cleavage methods, yielding the chiral carboxylic acid, alcohol, aldehyde, or other desired functional group. nih.gov This combination of predictable stereocontrol, operational simplicity, and recyclability makes oxazolidinone-based auxiliaries a foundational tool in asymmetric synthesis. nih.govnih.gov
Role as a Chiral Building Block in Complex Molecule Synthesis
Extensive research of scientific literature and chemical databases did not yield specific examples of the compound 3-(1-Aminopropan-2-yl)oxazolidin-2-one being utilized as a chiral building block in the synthesis of complex molecules. The broader class of oxazolidin-2-ones is well-established for its role as chiral auxiliaries, famously demonstrated by Evans' auxiliaries in asymmetric synthesis. mdpi.comnih.gov These related structures are instrumental in various stereoselective transformations, including aldol reactions, alkylations, and acylations, leading to the synthesis of a wide array of natural products and pharmacologically active compounds. mdpi.comnih.govnih.gov
The general synthetic utility of the oxazolidin-2-one scaffold involves its attachment to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the oxazolidin-2-one auxiliary is typically cleaved and can often be recovered for reuse. Numerous methods have been developed for the synthesis of diverse oxazolidin-2-one derivatives to suit different synthetic strategies. nih.govorganic-chemistry.org
Further research would be necessary to explore the potential of this compound as a chiral building block and to generate the empirical data required for a detailed discussion of its applications in stereoselective synthesis.
Spectroscopic and Advanced Structural Characterization of 3 1 Aminopropan 2 Yl Oxazolidin 2 One
Elucidation of Molecular Structure by X-ray Crystallography
X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. mdpi.com For 3-(1-Aminopropan-2-yl)oxazolidin-2-one, this technique would determine the precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the solid state.
Studies on analogous simple oxazolidin-2-one derivatives, such as 3-acetyloxazolidin-2-one, show that the five-membered ring is often nearly planar. st-andrews.ac.uk However, other derivatives exhibit a twisted or envelope conformation. researchgate.net In the crystal lattice of this compound, extensive intermolecular hydrogen bonding is anticipated. The primary amine of the propan-2-yl group would act as a hydrogen bond donor, while the carbonyl oxygen (O=C2) and the ring oxygen (O1) would serve as acceptors, leading to a well-ordered, three-dimensional network. researchgate.net
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₆H₁₂N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~ 9.1 |
| b (Å) | ~ 9.2 |
| c (Å) | ~ 14.4 |
| V (ų) | ~ 1200 |
| Z | 4 |
Note: This data is illustrative and based on similarly sized oxazolidinone derivatives. researchgate.net
Advanced Nuclear Magnetic Resonance Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.
¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques like COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals in the molecule. The conformation of the oxazolidinone ring and the orientation of the aminopropyl side chain can be inferred from coupling constants (³J) and Nuclear Overhauser Effect (NOE) data. rsc.orgunimelb.edu.au For instance, the coupling constants between protons on the C4 and C5 atoms of the oxazolidinone ring provide insight into the ring's puckering. NOE experiments would reveal through-space proximities between protons on the side chain and the ring, helping to define the preferred rotational conformers (rotamers) around the N3-C(2') bond. nih.gov It is expected that the oxazolidinone ring formation does not dramatically alter the preferred conformation of the core β-amino alcohol moiety from which it is derived. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~158.0 |
| C4 (O-CH₂) | ~4.3 - 4.5 | ~68.0 |
| C5 (N-CH₂) | ~3.5 - 3.7 | ~45.0 |
| C1' (N-CH) | ~3.8 - 4.0 | ~50.0 |
| C2' (CH-CH₃) | ~1.1 - 1.3 (d) | ~18.0 |
Note: Predicted values are relative to a standard solvent like CDCl₃ or DMSO-d₆. Actual values may vary.
Dynamic NMR (D-NMR) involves acquiring spectra at various temperatures to study molecular motions that occur on the NMR timescale. For this compound, several dynamic processes could be investigated, including the inversion of the five-membered ring and restricted rotation around the N3-C(1') single bond. At lower temperatures, the exchange between different conformations may slow sufficiently to be observed as separate signals in the NMR spectrum, a phenomenon known as coalescence. researchgate.net Analyzing the line shapes of these signals as a function of temperature allows for the calculation of the activation energy (ΔG‡) for these conformational changes, providing valuable thermodynamic data about the molecule's flexibility.
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the parent ion, which can be used to confirm its elemental composition with high confidence. wiley-vch.de For this compound (C₆H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are used to fragment the parent ion and analyze the resulting product ions. researchgate.net This allows for the elucidation of fragmentation pathways, which provides further structural confirmation. The fragmentation of this compound would likely involve characteristic losses from the aminopropyl side chain and cleavage of the oxazolidinone ring. researchgate.netnih.gov
Proposed Key Fragmentation Pathways:
Loss of Ammonia (NH₃): A common fragmentation for primary amines.
Cleavage of the C-C bond in the side chain: Leading to fragments corresponding to the aminomethyl radical (•CH₂NH₂) or the stable iminium ion.
Ring Opening: Cleavage of the oxazolidinone ring, often initiated by the loss of carbon dioxide (CO₂) or ethene oxide.
Table 3: Predicted Fragments in HRMS (ESI+)
| m/z (calculated) | Possible Fragment Structure / Neutral Loss |
|---|---|
| 145.0972 | [M+H]⁺ |
| 128.0706 | [M+H - NH₃]⁺ |
| 101.0601 | [M+H - C₂H₄N]⁺ (Loss of aziridine) |
| 86.0655 | [C₄H₈NO]⁺ (Fragment from side-chain cleavage) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. mdpi.commdpi.com These techniques are complementary and can be used to confirm the presence of the key structural motifs in this compound. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra and aid in the assignment of experimental bands. nih.govnih.gov
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H (amine) | Scissoring (Bend) | 1590 - 1650 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (carbamate) | Stretch | 1730 - 1760 |
| C-N (ring/chain) | Stretch | 1180 - 1360 |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a stereocenter at the C1' position of the propyl side chain, it exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications. google.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis. researchgate.net
Separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. For oxazolidinone analogs, polysaccharide-based CSPs (e.g., those derived from amylose (B160209) or cellulose) have proven highly effective, particularly when used in the polar organic mode with mobile phases like acetonitrile (B52724) or methanol/ethanol mixtures. researchgate.net The different spatial arrangements of the enantiomers allow for differential interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral selector of the CSP, enabling their separation. nih.gov Capillary electrophoresis using cyclodextrins as chiral selectors is another powerful technique for the enantioseparation of related oxazolidinone compounds. nih.gov
Table 5: Typical Chiral HPLC Conditions for Oxazolidinone Analogs researchgate.net
| Parameter | Description |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Lux Amylose-1, Lux Cellulose-1) |
| Mobile Phase | Polar Organic Mode (e.g., Acetonitrile, Methanol, Ethanol) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
Computational and Theoretical Investigations of 3 1 Aminopropan 2 Yl Oxazolidin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide deep insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. unimib.itmdpi.com For a molecule like 3-(1-Aminopropan-2-yl)oxazolidin-2-one, DFT studies would be instrumental in elucidating potential reaction mechanisms, such as its synthesis, degradation, or metabolic pathways.
Researchers would use DFT to map the potential energy surface of a reaction. This process involves identifying the lowest energy structures of reactants, products, and any intermediates. Crucially, DFT allows for the location and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is a key parameter that governs the rate of a reaction. researchgate.net
A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations and frequency calculations. als-journal.com The results would provide a detailed, step-by-step energetic profile of the reaction, revealing its feasibility and kinetics.
Table 1: Hypothetical DFT Calculation Parameters for Reaction Analysis
| Parameter | Description | Typical Software |
| Functional | Approximates the exchange-correlation energy (e.g., B3LYP, M06-2X) | Gaussian, ORCA |
| Basis Set | Describes the atomic orbitals used in the calculation (e.g., 6-31G(d), cc-pVTZ) | Gaussian, ORCA |
| Solvation Model | Simulates the effect of a solvent (e.g., PCM, SMD) | Gaussian, ORCA |
| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search | Gaussian, ORCA |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying all stable low-energy conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating the single bonds in the molecule and calculating the energy at each step.
Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. semanticscholar.org In an MD simulation, the movements of atoms are calculated over a period, governed by a force field that approximates the interatomic forces. This would allow researchers to observe how this compound behaves in a specific environment, such as in water or interacting with a biological target. MD simulations are crucial for understanding molecular flexibility, solvent interactions, and binding dynamics. nih.govmdpi.com
Structure-Reactivity Relationship Predictions
Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal of computational chemistry. For this compound, this would involve calculating various molecular descriptors derived from its electronic structure.
Table 2: Key Molecular Descriptors for Reactivity Prediction
| Descriptor | Information Provided |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate susceptibility to electrophilic/nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| Fukui Functions | Predict the most likely sites for nucleophilic, electrophilic, and radical attack. |
| Atomic Charges | Quantify the partial charge on each atom, offering insights into local reactivity. |
By analyzing these descriptors, a computational chemist could predict how the molecule would behave in different chemical reactions, guiding synthetic efforts and mechanistic investigations.
Cheminformatics and Machine Learning Applications in Oxazolidinone Chemistry
While specific studies on this compound are lacking, the broader field of oxazolidinone chemistry benefits greatly from cheminformatics and machine learning (ML). nih.govscite.ai
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. mdpi.com Machine learning models can be trained on these datasets to predict the properties of new, untested molecules. researchgate.net For the oxazolidinone class, ML models are used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structures of various oxazolidinone derivatives and their observed biological activity (e.g., antibacterial potency). nih.gov By inputting the structure of a new compound like this compound into a validated QSAR model, researchers could predict its potential efficacy, toxicity, or pharmacokinetic properties before it is even synthesized, saving significant time and resources in the drug discovery process. nih.govmdpi.com
Advanced Applications of 3 1 Aminopropan 2 Yl Oxazolidin 2 One in Chemical Science
Utilization as a Versatile Synthetic Intermediate for Diverse Chemical Targets
The dual functionality of 3-(1-Aminopropan-2-yl)oxazolidin-2-one, possessing both a reactive oxazolidinone ring and a nucleophilic primary amine, makes it a valuable precursor in multi-step organic synthesis.
Oxazolidinones are well-established as effective chiral auxiliaries, a strategy pioneered for asymmetric synthesis. wikipedia.org In this context, the chiral center on the auxiliary molecule guides the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product. The general process involves attaching the chiral auxiliary to a substrate, performing a stereoselective reaction, and subsequently cleaving the auxiliary to release the enantiomerically enriched product. wikipedia.orgmdpi.com
The structure of this compound is derived from the chiral amino alcohol (S)-1-amino-2-propanol. While it can be synthesized from this precursor, it can also function in the reverse role. After being used to direct a new stereocenter's formation, the oxazolidinone ring can be hydrolyzed under acidic or basic conditions. This cleavage releases the newly synthesized chiral molecule and regenerates the original chiral amino alcohol, which can potentially be recovered and reused. This principle is fundamental to the utility of oxazolidinone-based auxiliaries in creating libraries of chiral molecules, including non-natural amino acids and alcohols. rsc.org
Below is an interactive table illustrating typical yields and stereoselectivities achieved in asymmetric reactions where simple oxazolidinone auxiliaries, structurally related to the title compound, are used.
Table 1: Representative Asymmetric Reactions Using Oxazolidinone Chiral Auxiliaries
| Reaction Type | Substrate | Conditions | Diastereomeric Excess (d.e.) | Yield |
|---|---|---|---|---|
| Aldol (B89426) Reaction | N-propionyl oxazolidinone | TiCl₄, DIPEA | >98% | 85-95% |
| Alkylation | N-acetyl oxazolidinone | NaHMDS, Benzyl (B1604629) bromide | 99% | 88% |
Note: Data represents typical results for Evans-type auxiliaries and are illustrative of the transformations enabled by the oxazolidinone scaffold. nih.gov
The title compound serves as a bifunctional building block for constructing more complex heterocyclic frameworks. The primary amine on the side chain can act as a nucleophile to form new rings, while the oxazolidinone ring itself can undergo various transformations.
A pertinent example is the synthesis of 3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one. researchgate.net In this synthesis, a related N-substituted oxazolidinone is alkylated to build a benzimidazole (B57391) ring system, demonstrating how the oxazolidinone moiety can be carried through a synthetic sequence to become part of a larger, more complex molecule. researchgate.net The primary amine of this compound provides a reactive handle for similar synthetic strategies, allowing it to be integrated into diverse heterocyclic structures such as pyrimidines, imidazoles, or larger macrocycles through condensation or alkylation reactions. mdpi.comorganic-chemistry.org
Applications in Material Science and Polymer Chemistry
The incorporation of well-defined chemical structures into larger macromolecular systems is a key focus of material science. The functional groups present in this compound suggest its potential, though specific applications are not widely documented in mainstream literature.
Vulcanization is a chemical process for converting natural rubber and other polymers into more durable materials by the addition of sulfur. This process is typically accelerated by adding organic compounds. While various nitrogen- and sulfur-containing heterocycles are known to function as vulcanization accelerators, specific data on the use of this compound in this capacity is limited. The presence of amine functionality suggests a potential role, as amines can act as bases or nucleophiles to activate sulfur, but this remains a speculative application without direct research findings.
The field of polymer chemistry often utilizes monomers with reactive side groups to create functional polymers. For instance, poly(2-isopropenyl-2-oxazoline) is a polymer with pendant oxazoline (B21484) rings that can be modified after polymerization for biomedical applications. researchgate.netmdpi.com Although this compound is not a vinyl monomer itself, its primary amine could be used to modify existing polymers. For example, it could react with polymers containing electrophilic groups like esters or acid chlorides to append the oxazolidinone moiety onto the polymer backbone. Such modified polymers could exhibit unique properties for chelation, catalysis, or as chiral stationary phases in chromatography. However, this remains an area of exploratory rather than established science for this specific compound.
Role in Catalysis and Ligand Design
The development of chiral ligands for asymmetric catalysis is crucial for the efficient synthesis of enantiomerically pure compounds. The molecular structure of this compound makes it an interesting candidate for a chiral ligand. It possesses multiple coordination sites: the primary amine, the nitrogen atom of the oxazolidinone ring, and the carbonyl oxygen.
This combination of a chiral backbone derived from an amino alcohol and multiple heteroatoms allows for the formation of stable chelate rings with a metal center. mdpi.com Ligands based on chiral oxazolines (a related structure) are highly successful in a variety of metal-catalyzed reactions, including palladium-catalyzed allylations and copper-catalyzed cyclopropanations. The stereogenic center adjacent to the coordinating nitrogen atoms can effectively influence the spatial arrangement of substrates around the metal, leading to high enantioselectivity. While specific catalytic systems employing this compound are not extensively reported, its structural features align well with the principles of modern ligand design.
Table 2: Potential Catalytic Applications Based on Structural Analogy
| Metal | Reaction Type | Role of Ligand |
|---|---|---|
| Palladium (Pd) | Asymmetric Allylic Alkylation | Controls enantioselectivity of nucleophilic attack. |
| Copper (Cu) | Asymmetric Cyclopropanation | Directs the stereochemistry of carbene addition. |
| Rhodium (Rh) | Asymmetric Hydrogenation | Creates a chiral environment for hydrogen delivery. |
Development of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Oxazolidinone derivatives are highly valued as chiral auxiliaries and ligands due to their rigid structure, which can create a well-defined chiral environment around a metal center. The stereogenic centers on the this compound backbone are strategically positioned to influence the stereochemical outcome of a catalytic reaction.
The primary amine group on the propyl side chain serves as a versatile synthetic handle for derivatization. Through reactions such as amidation, reductive amination, or condensation, a wide array of coordinating groups can be introduced. For instance, the amine can be converted into phosphines, pyridines, or other N- or P-donor moieties, which are known to coordinate effectively with transition metals like palladium, rhodium, iridium, and copper. The resulting ligands are often bidentate or tridentate, providing enhanced stability and stereocontrol to the metal complex.
The modular synthesis of such ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific transformation. The oxazolidinone ring itself imparts a rigid backbone, restricting conformational flexibility and leading to more predictable and higher levels of asymmetric induction.
Applications in Metal-Catalyzed Transformations
Chiral ligands derived from oxazolidinone scaffolds have proven to be highly effective in a multitude of metal-catalyzed transformations. While specific data for ligands derived from this compound is not available, the performance of analogous chiral oxazolidine (B1195125) ligands in key asymmetric reactions provides a strong indication of their potential. nih.govnih.gov
One of the most significant applications is in asymmetric hydrogenation, where chiral phosphine (B1218219) ligands are commonly employed. The enantioselectivity of these reactions is highly dependent on the structure of the ligand. For example, bis(oxazoline) and phosphino-oxazoline (PHOX) ligands are widely used and often achieve excellent enantiomeric excesses (ee).
Another area of application is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. In these reactions, chiral ligands control the stereochemistry of the nucleophilic attack on a π-allyl palladium intermediate. The steric and electronic properties of the oxazolidinone-based ligand would be crucial in differentiating the two enantiotopic faces of the allyl substrate.
Furthermore, copper-catalyzed reactions, such as asymmetric Henry reactions and conjugate additions, have successfully utilized chiral ligands containing nitrogen donors. beilstein-journals.org The amino functionality in derivatives of this compound makes it an ideal precursor for ligands in such transformations. The table below illustrates typical performance data for related oxazolidinone-based chiral ligands in various asymmetric catalytic reactions, highlighting their potential efficacy.
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Iridium | Phosphino-oxazoline | Unfunctionalized Olefin | >95 | >90 |
| Asymmetric Allylic Alkylation | Palladium | Phosphino-oxazoline | 1,3-Diphenylallyl acetate | 98 | 99 |
| Asymmetric Henry Reaction | Copper(II) | Bis(oxazoline) | Nitromethane and Benzaldehyde | 92 | 97 |
| Asymmetric Aldol Reaction | Copper(II) | Pyridinyl-imidazolidinone | Glyoxylate and Aldehyde | Up to 99 | Up to 91 |
This table presents representative data for analogous oxazolidinone-based ligand classes to illustrate potential applications and performance.
Explorations as a Scaffold for Chemical Probe Development
A chemical probe is a small molecule tool used to study biological systems by selectively interacting with a specific protein or other biomolecule. The development of effective chemical probes requires a scaffold that is synthetically tractable, possesses appropriate physicochemical properties, and allows for the introduction of various functional groups for modulating biological activity, selectivity, and for the attachment of reporter tags (e.g., fluorescent dyes, biotin).
The this compound structure is a promising scaffold for chemical probe development for several reasons. The oxazolidinone ring is a known pharmacophore found in several approved drugs, suggesting it has favorable drug-like properties. The primary amine provides a crucial point for derivatization. This amino group can be readily modified to introduce different substituents that can act as "warheads" to interact with a biological target.
Furthermore, the amine can be used to attach linkers and reporter tags. For example, a fluorescent dye could be conjugated to the amine to create a probe for fluorescence microscopy or flow cytometry, allowing for the visualization of the probe's interaction with its target in living cells. Alternatively, a biotin (B1667282) tag could be attached for use in affinity purification experiments to identify the protein targets of the probe. The development of derivatization reagents bearing chiral imidazolidinone moieties for distinguishing primary amines highlights the synthetic accessibility for such modifications. researchgate.net
The chiral nature of the scaffold can also be exploited to develop stereoselective probes, which can be valuable for studying the stereospecific interactions between small molecules and their biological targets. While the direct use of this compound as a chemical probe scaffold is yet to be reported, its structural features and synthetic accessibility make it an attractive starting point for the design and synthesis of novel chemical tools for biological research.
Conclusion and Future Research Directions
Summary of Key Advancements and Research Gaps
The field of oxazolidinone chemistry has seen significant progress, primarily driven by the need for new antibacterial agents to combat resistant pathogens. nih.gov Key advancements include the development of second and third-generation oxazolidinone antibiotics with improved efficacy and broader spectra of activity. nih.gov The core structure is recognized for its metabolic and chemical stability, attributed to the cyclized carbamate (B1207046), which makes it a desirable scaffold in drug design. nih.gov
However, notable research gaps persist, particularly concerning less-explored substitution patterns. For a compound such as 3-(1-Aminopropan-2-yl)oxazolidin-2-one, the primary amine functionality on the side chain presents both a synthetic challenge and an opportunity for novel derivatization.
Key Research Gaps:
Stereoselective Synthesis: While methods for controlling stereochemistry at the C5 position of the oxazolidinone ring are well-established, developing efficient and scalable routes to control the stereocenter on the N3-side chain (the 'propan-2-yl' group) remains an area for improvement.
Structure-Activity Relationship (SAR): There is a lack of specific SAR data for oxazolidinones with aminoalkyl substituents at the N3 position. Understanding how the position and nature of the amino group affect biological activity is crucial.
Novel Applications: The majority of research has focused on the antibacterial properties of oxazolidinones. The potential of compounds like this compound in other therapeutic areas or as chiral ligands in catalysis is underexplored.
Emerging Synthetic Strategies for Oxazolidinone Derivatives
The synthesis of the oxazolidinone core is a mature field, but new strategies continue to emerge, focusing on efficiency, stereocontrol, and sustainability. nih.gov These methods could be adapted for the synthesis of this compound.
One of the most atom-economical and widely used methods is the [3+2] cycloaddition reaction between an epoxide and an isocyanate. rsc.org For the target compound, this would likely involve the reaction of a protected aminopropanol-derived epoxide with an appropriate isocyanate, or the reaction of 2-methyloxirane with a protected aminopropanyl isocyanate.
Emerging Synthetic Approaches:
Organocatalysis: The use of chiral organocatalysts to promote the enantioselective synthesis of oxazolidinones from various starting materials is a growing area. nih.gov This approach avoids the use of potentially toxic metal catalysts.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control for key steps in oxazolidinone synthesis.
Bio-catalysis: The use of enzymes for the kinetic resolution of chiral precursors, such as amino alcohols, provides a green and highly selective route to enantiomerically pure starting materials. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of oxazolidin-2-one derivatives from reagents like urea (B33335) and ethanolamine, offering a potentially rapid route. organic-chemistry.org
| Synthetic Strategy | Description | Key Advantages | Potential Applicability |
|---|---|---|---|
| Cycloaddition of Epoxides and Isocyanates | A [3+2] coupling reaction to form the oxazolidinone ring. rsc.org | High atom economy, direct formation of the core structure. | Applicable using a chiral aminopropanol-derived epoxide. |
| Carbonylation of Amino Alcohols | Reaction of a β-amino alcohol with a carbonyl source like phosgene (B1210022), CDI, or diethylcarbonate. nih.govnih.gov | Versatile, uses readily available starting materials. | 1-Aminopropan-2-ol could be a direct precursor. |
| Intramolecular Cyclization | Cyclization of carbamate precursors derived from amino alcohols. organic-chemistry.org | Good for complex substrates, allows for late-stage ring formation. | Feasible if the aminopropanyl side chain is installed prior to cyclization. |
| Organocatalytic Asymmetric Synthesis | Use of small organic molecules to catalyze the enantioselective formation of the oxazolidinone ring. nih.gov | Metal-free, high enantioselectivity. | Could provide stereocontrol for the ring and side chain. |
Potential for Novel Chemical Transformations and Methodologies
The presence of a primary amine in this compound opens up a wide array of possibilities for novel chemical transformations. This functional group can serve as a handle for diversification, allowing the synthesis of a library of derivatives for screening.
Potential Transformations:
N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to introduce a variety of substituents, modulating the compound's physicochemical properties.
Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, would yield amide and sulfonamide derivatives, respectively. This is a common strategy in medicinal chemistry to explore hydrogen bonding interactions.
Schiff Base Formation: Condensation with aldehydes or ketones would form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other transformations. mdpi.com
Use as a Chiral Ligand: The bidentate nature of the molecule (amine and oxazolidinone carbonyl) suggests its potential as a chiral ligand in asymmetric catalysis, for example, in metal-catalyzed reductions or C-C bond-forming reactions.
Prospects in Sustainable Chemistry and Industrial Scale-Up
For any chemical compound to be viable for large-scale application, the principles of sustainable chemistry and efficient industrial scale-up must be considered. Recent research has focused on making oxazolidinone synthesis greener and more cost-effective.
Sustainable Approaches:
Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like deep eutectic solvents (DES) has been shown to be effective. rsc.orgrsc.org DES can act as both the solvent and the catalyst, simplifying the process. rsc.orgrsc.org
Catalyst Reusability: The development of recyclable catalysts, whether heterogeneous metal catalysts or immobilized organocatalysts, is key to reducing waste and cost. rsc.org
Atom Economy: Synthetic routes with high atom economy, such as cycloaddition reactions, are preferred as they minimize the formation of byproducts. rsc.org
Process Intensification: As mentioned, flow chemistry can lead to safer and more efficient large-scale production by improving heat and mass transfer.
| Green Chemistry Metric | Definition | Relevance to Oxazolidinone Synthesis |
|---|---|---|
| Atom Economy | The measure of the amount of starting materials that end up in the final product. | Favors cycloaddition reactions over multi-step routes with protecting groups. rsc.org |
| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | Lower E-factors are achieved by using catalytic reactions and reducing solvent usage. rsc.org |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A key metric for industrial scale-up, highlighting the need to minimize solvents, reagents, and purification media. rsc.org |
| Reaction Mass Efficiency (RME) | The mass of the product divided by the total mass of reactants. | Focuses on the efficiency of the chemical transformation itself. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1-Aminopropan-2-yl)oxazolidin-2-one and its derivatives?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted oxazolidinones and amine-containing precursors. For example, ynamides can undergo visible-light-promoted oxo-sulfonylation with sulfonic acids to form structurally diverse oxazolidinone derivatives, as demonstrated by Wang et al. (e.g., 3-(2-tosylheptanoyl)oxazolidin-2-one, 20–28% yield) . Key steps include optimizing reaction conditions (solvent, catalyst, light source) and characterizing products via NMR (¹H/¹³C) and HRMS.
Q. How can the purity of this compound be assessed in a research setting?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is recommended for purity analysis. Internal standards (e.g., deuterated analogs like AOZ-d4 or AMOZ-d5) can improve accuracy . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for detecting stereochemical impurities .
Q. What crystallographic tools are suitable for determining the molecular structure of oxazolidinone derivatives?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is widely employed for small-molecule structural determination . ORTEP-III with a graphical interface can visualize thermal ellipsoids and molecular packing . For example, fluorinated oxazolidinones (e.g., C18H14F13NO2) have been structurally resolved using these tools .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during the synthesis of oxazolidinone analogs?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational changes . Cross-validate with HRMS and chromatographic data (e.g., LC-MS) to rule out byproducts. For stereochemical ambiguities, compare experimental data with computed spectra (DFT or machine learning-based predictions) .
Q. What strategies optimize asymmetric synthesis of chiral oxazolidinones like this compound?
- Methodological Answer : Chiral auxiliaries (e.g., fluorous oxazolidinones) can induce enantioselectivity. Hein et al. demonstrated the use of fluorous groups to enhance steric control during acylations . Catalytic asymmetric methods, such as organocatalysis or transition-metal complexes, should be explored for scalable enantiomerically pure synthesis .
Q. How should researchers address low yields in cross-coupling reactions involving oxazolidinone scaffolds?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., protodeboronation in Suzuki couplings). Optimize protecting groups for the amine moiety to prevent undesired coordination with catalysts . Screen palladium/ligand systems (e.g., XPhos Pd G3) to improve efficiency. Reaction monitoring via in-situ IR or Raman spectroscopy can identify bottlenecks .
Q. What computational methods support the design of oxazolidinone-based pharmaceuticals?
- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) relevant to biological activity. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., bacterial ribosomes for antimicrobial oxazolidinones) . For ADMET profiling, use QSAR models trained on datasets like ChEMBL .
Data Analysis & Contradiction Management
Q. How to interpret conflicting bioactivity data for oxazolidinone derivatives across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., MIC values in different bacterial strains). Standardize protocols using CLSI guidelines. Cross-reference with structural analogs (e.g., linezolid impurities like Desacetyllinezolid) to identify structure-activity relationships (SARs) . Meta-analyses of published datasets can reconcile outliers .
Q. What are the best practices for validating crystallographic data when structural analogs show polymorphism?
- Methodological Answer : Polymorphism can lead to divergent unit cell parameters. Collect high-resolution data (≤1.0 Å) and validate with Hirshfeld surface analysis to detect packing differences . Use the Cambridge Structural Database (CSD) to compare with known polymorphs of related compounds (e.g., 3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
